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molecular formula C13H18N2O2 B1249714 2,3-Dihydromelatonin

2,3-Dihydromelatonin

Cat. No. B1249714
M. Wt: 234.29 g/mol
InChI Key: OUAWCMICRONCAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06140372

Procedure details

N-[2-(5-Methoxyindolin-3-yl)ethyl]acetamide is prepared by the method described for the synthesis of N-[2-(1-acetyl-5-methoxyindolin-3-yl)ethyl]acetamide. The intermediate N-[2-(1-benzyloxycarbonyl-5-methoxyindolin-3-yl)ethyl]acetamide is prepared by reacting the N-[2-(5-methoxyindolin-3-yl)ethyl]acetamide with ethyl chloroformate in dichloromethane at 0° C. in the presence of triethylamine. The final acylation is carried out with acetic anhydride in refluxing toluene for 24 h, and allows N-[2-(1-trifluoromethanesulphonyl-5-methoxyindolin-3-yl)ethyl]diacetamide to be obtained.
Name
N-[2-(1-acetyl-5-methoxyindolin-3-yl)ethyl]acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
N-[2-(1-trifluoromethanesulphonyl-5-methoxyindolin-3-yl)ethyl]diacetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
C([N:4]1[C:12]2[C:7](=[CH:8][C:9]([O:13][CH3:14])=[CH:10][CH:11]=2)[CH:6]([CH2:15][CH2:16][NH:17][C:18](=[O:20])[CH3:19])[CH2:5]1)(=O)C.[CH3:21][O:22][C:23]1[CH:24]=[C:25]2[C:29](=[CH:30][CH:31]=1)[NH:28][CH2:27][CH:26]2[CH2:32][CH2:33][NH:34][C:35](=[O:37])[CH3:36].Cl[C:39]([O:41][CH2:42][CH3:43])=[O:40].C(OC(=O)C)(=O)C.FC(F)(F)S(N1C2[C:59](=[CH:60]C(OC)=CC=2)[CH:58]([CH2:67][CH2:68]N(C(C)=O)C(=O)C)C1)(=O)=O>ClCCl.C1(C)C=CC=CC=1.C(N(CC)CC)C>[CH3:14][O:13][C:9]1[CH:8]=[C:7]2[C:12](=[CH:11][CH:10]=1)[NH:4][CH2:5][CH:6]2[CH2:15][CH2:16][NH:17][C:18](=[O:20])[CH3:19].[CH2:42]([O:41][C:39]([N:28]1[C:29]2[C:25](=[CH:24][C:23]([O:22][CH3:21])=[CH:31][CH:30]=2)[CH:26]([CH2:32][CH2:33][NH:34][C:35](=[O:37])[CH3:36])[CH2:27]1)=[O:40])[C:43]1[CH:68]=[CH:67][CH:58]=[CH:59][CH:60]=1

Inputs

Step One
Name
N-[2-(1-acetyl-5-methoxyindolin-3-yl)ethyl]acetamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)N1CC(C2=CC(=CC=C12)OC)CCNC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C2C(CNC2=CC1)CCNC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Five
Name
N-[2-(1-trifluoromethanesulphonyl-5-methoxyindolin-3-yl)ethyl]diacetamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(S(=O)(=O)N1CC(C2=CC(=CC=C12)OC)CCN(C(C)=O)C(=O)C)(F)F
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
CUSTOM
Type
CUSTOM
Details
to be obtained

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C(CNC2=CC1)CCNC(C)=O
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)N1CC(C2=CC(=CC=C12)OC)CCNC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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